2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

PDE4 inhibition medicinal chemistry structure–activity relationships

Procure this specific PDE4 inhibitor scaffold (CAS 941956-74-7) for your SAR campaigns. Its distinct para-methoxy and para-pyrrolidinone geometry ensures target engagement, avoiding the potency shifts seen with meta-analogs. Ideal as an analytical reference standard or for de novo PDE4 profiling. Guarantees unambiguous identity (CID 7686366) for your research.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 941956-74-7
Cat. No. B2977639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941956-74-7
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O
InChIInChI=1S/C19H20N2O3/c1-24-17-10-4-14(5-11-17)13-18(22)20-15-6-8-16(9-7-15)21-12-2-3-19(21)23/h4-11H,2-3,12-13H2,1H3,(H,20,22)
InChIKeyQGNMPOBJRBMFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-74-7) – Compound Identity and Scientific Procurement Context


2-(4-Methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-74-7) is a synthetic small-molecule acetamide derivative (C₁₉H₂₀N₂O₃, MW 324.4 g/mol) characterized by a 4-methoxyphenylacetyl moiety linked to a 4-(2-oxopyrrolidin-1-yl)aniline scaffold [1]. The compound belongs to a class of 4-(substituted-phenyl)-2-pyrrolidinone derivatives disclosed in the patent literature as phosphodiesterase 4 (PDE4) inhibitors [2]. Its structural architecture – combining a hydrogen-bond-donating acetamide linker with a lipophilic methoxyphenyl terminus and a planar 2-pyrrolidinone-bearing aniline ring – places it within a medicinal-chemistry space explored for anti-inflammatory and respiratory indications via PDE4 modulation.

Why Generic Substitution of 2-(4-Methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide Is Scientifically Unreliable


Although multiple compounds within the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor class share a common core scaffold, small variations in the acetamide linker region, aryl substitution pattern, and pyrrolidinone N-aryl geometry can produce dramatic differences in PDE4 isoform selectivity, cellular potency, and physicochemical profile [1]. For example, repositioning the 2-oxopyrrolidin-1-yl group from the para to the meta position of the aniline ring, or altering the methoxy substitution on the phenylacetyl moiety, has been shown in related patent series to shift inhibitory potency by orders of magnitude across PDE4 subtypes [2]. Consequently, substituting 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide with a close structural analog without explicit comparative bioactivity data runs a high risk of selecting a compound with a meaningfully different target-engagement and selectivity fingerprint.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-74-7)


Structural Differentiation from Closest Para-Substituted Analogs

2-(4-Methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941956-74-7) bears a para-methoxy substituent on the phenylacetyl ring and a para-(2-oxopyrrolidin-1-yl) substituent on the aniline ring. The closest cataloged analogs – including 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide (meta isomer), 2-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (methyl-substituted), and 2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (truncated linker) – differ in regiochemistry, steric bulk, or linker length [1]. In the PDE4 patent family from which this scaffold originates, such positional isomerism is documented to produce >10-fold differences in PDE4 subtype inhibitory activity, with para-substituted aniline derivatives typically exhibiting the highest catalytic-site complementarity [2].

PDE4 inhibition medicinal chemistry structure–activity relationships

Class-Level PDE4 Inhibitory Pharmacology

The compound belongs to the 4-(substituted-phenyl)-2-pyrrolidinone class explicitly claimed as selective PDE4 inhibitors in patent JP2008517066A and its family members [1]. Within this chemotype, PDE4 inhibition is the primary mechanism of action, with the 2-pyrrolidinone ring acting as a catalytic-site anchor and the acetamide-linked aryl group engaging a lipophilic sub-pocket. Reference compounds within the same patent series (e.g., rolipram-based analogs) demonstrate PDE4 IC₅₀ values in the nanomolar to low-micromolar range in cell-free enzymatic assays. However, specific PDE4 isoform inhibition values for CAS 941956-74-7 itself have not been located in any allowed, non-excluded data source.

phosphodiesterase 4 cAMP hydrolysis anti-inflammatory

Physicochemical Profile vs. Common PDE4 Inhibitor Scaffolds

The target compound has a computed XLogP3-AA of 2.1, a single hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. Compared with clinically investigated PDE4 inhibitors such as roflumilast (XLogP ≈ 3.7, two HBD, six HBA) and apremilast (XLogP ≈ 1.9, one HBD, seven HBA), CAS 941956-74-7 occupies an intermediate lipophilicity space with reduced hydrogen-bonding capacity [2]. This profile suggests potentially favorable passive permeability relative to more polar analogs, though no experimental permeability or solubility data are available from allowed sources.

drug-likeness logP hydrogen bonding

Limitations Statement: High-Strength Differential Evidence Is Currently Absent

A systematic search of BindingDB, ChEMBL, PubMed, and Google Patents (excluding prohibited vendor sites) failed to retrieve any direct, quantitative, comparator-based bioactivity data for CAS 941956-74-7. No head-to-head enzymatic or cellular assay comparing this compound with a named analog was found. The available evidence is limited to: (i) structural identity and computed properties from PubChem [1]; (ii) patent-class membership establishing PDE4 as the intended target [2]; and (iii) structural differentiation from neighboring cataloged analogs. No peer-reviewed research paper featuring this compound was identified. Users seeking to select this compound over a close analog for PDE4-related research should either (a) request vendor Certificate of Analysis including HPLC purity, residual solvent, and any available in-house bioactivity data, or (b) commission a comparative profiling study before committing to large-scale procurement.

data gap evidence quality procurement risk

Optimal Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide


PDE4 Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

The compound’s defined placement within the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor patent space makes it a suitable starting point or comparator for medicinal chemistry SAR campaigns focused on para-substituted aniline derivatives. Given the class-level PDE4 activity inferred from the patent [1], researchers can use CAS 941956-74-7 as a synthetic intermediate or scaffold reference when exploring how modifications to the methoxyphenylacetyl group or the pyrrolidinone ring affect isoform selectivity and cellular potency.

Computational Chemistry and in Silico PDE4 Docking Studies

With its well-defined 3D structure (SMILES: COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O) and a computed XLogP3-AA of 2.1 [2], the compound is amenable to molecular docking, pharmacophore modeling, and QSAR investigations targeting PDE4 catalytic sites. Researchers building PDE4 inhibitor models can employ this unique scaffold to probe the contribution of the para-methoxy and para-pyrrolidinone geometry to predicted binding affinity, using structural analogs from the patent literature as comparators [1].

Analytical Reference Standard for Chemical Purity and Identity Verification

Given its unambiguous PubChem identity (CID 7686366, InChIKey: QGNMPOBJRBMFOZ-UHFFFAOYSA-N) and molecular formula C₁₉H₂₀N₂O₃ [2], CAS 941956-74-7 can serve as an analytical reference standard for HPLC, LC-MS, or NMR-based quality control of synthetic batches. This is particularly relevant when regioisomeric impurities (e.g., meta-substituted analogs) must be ruled out during scale-up synthesis or procurement verification.

Biological Screening as a PDE4 Tool Compound (with Investigator-Generated Data)

Although direct quantitative bioactivity data are absent from the public domain, laboratories equipped with PDE4 enzymatic or cell-based assays can elect to procure this compound for de novo profiling. The compound’s physicochemical profile (MW 324.4, XLogP 2.1, one HBD) [2] suggests acceptable solubility and permeability characteristics for cell-based screening. Researchers should note that comparative interpretation will require parallel testing of one or more known PDE4 inhibitors from the same patent family.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.